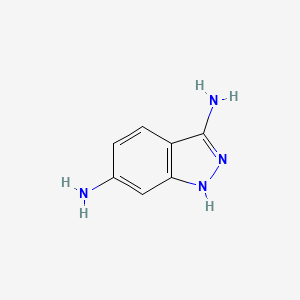

1H-Indazole-3,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSCRRHEDYXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697053 | |

| Record name | 1H-Indazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871709-90-9 | |

| Record name | 1H-Indazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indazole 3,6 Diamine and Its Derivatives

Strategies for Core 1H-Indazole Ring Construction

The construction of the 1H-indazole ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this structural motif. These strategies often involve the formation of key carbon-carbon and nitrogen-nitrogen bonds through various reaction cascades.

Cyclization Reactions in 1H-Indazole Synthesis

Cyclization reactions represent a fundamental approach to assembling the 1H-indazole core. These reactions typically involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative.

A prevalent method involves the diazotization of o-toluidines followed by ring closure. chemicalbook.com For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid at room temperature leads to the formation of 1H-indazole. chemicalbook.com Similarly, o-alkynylanilines can undergo diazotization and subsequent cyclization to yield 3-substituted 1H-indazoles. chemicalbook.com

Another powerful cyclization strategy is the reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate (B1144303). chemicalbook.com Refluxing 2-fluorobenzonitrile (B118710) with hydrazine hydrate in n-butanol for a few hours affords 3-aminoindazole. chemicalbook.com This method is advantageous due to the ready availability of the starting materials.

Electrochemical methods have also emerged as a sustainable approach for 1H-indazole synthesis. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed, providing a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This method utilizes hexafluoroisopropanol (HFIP) as a solvent and proton donor, which also promotes the formation of nitrogen free radicals. rsc.org

The following table summarizes key cyclization reactions for 1H-indazole synthesis:

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Toluidine | NaNO2, Acetic Acid, Room Temperature | 1H-Indazole | chemicalbook.com |

| o-Alkynylaniline | Diazotization, Cyclization | 3-Substituted 1H-Indazole | chemicalbook.com |

| 2-Fluorobenzonitrile | Hydrazine Hydrate, n-Butanol, Reflux | 3-Aminoindazole | chemicalbook.com |

| Arylhydrazone | Electrochemical Anodic Oxidation, HFIP | 1H-Indazole Derivatives | rsc.org |

Tandem Carbon-Carbon and Nitrogen-Nitrogen Bond Formations

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules like indazoles. A notable example is the base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formation. acs.orgnih.gov This strategy converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions. acs.orgnih.gov Subsequent deoxygenation with triphenylphosphine (B44618) or mesyl chloride/triethylamine yields the corresponding 2H-indazoles. acs.orgnih.gov

This tandem process has been successfully applied to solid-phase synthesis, allowing for the generation of diverse indazole libraries. acs.org The reaction sequence typically involves the alkylation of a resin-bound sulfonamide with a bromoketone, followed by base-mediated cyclization to the indazole 1-oxide and subsequent cleavage from the resin. acs.org

Hydrazone and Aryne-Mediated Annulations

The [3+2] annulation of arynes with hydrazones is a versatile method for constructing the 1H-indazole skeleton. organic-chemistry.orgnih.gov This approach can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones under different reaction conditions to afford a variety of indazoles. organic-chemistry.orgnih.gov The reaction with N-tosylhydrazones can proceed through in situ generated diazo compounds or via an annulation/elimination process to yield 3-substituted indazoles. nih.gov Conversely, the reaction with N-aryl/alkylhydrazones likely proceeds through an annulation/oxidation pathway to give 1,3-disubstituted indazoles. nih.gov

These reactions are generally performed under mild conditions and can accommodate a range of substituents on both the aryne and hydrazone components. nih.gov For instance, readily available and stable N-tosylhydrazones react with arynes generated from o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source to afford 3-substituted indazoles in good yields. organic-chemistry.org

A one-pot protocol involving the NCS-chlorination of hydrazones followed by aryne annulation has also been developed for the synthesis of 1-alkyl-1H-indazoles. nih.gov This method demonstrates good tolerance for various substituents on the hydrazone. nih.gov

Intramolecular Amination Approaches

Intramolecular amination reactions provide a direct route to the indazole ring by forming the crucial N-N bond. One such approach involves the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. organic-chemistry.org In the presence of potassium tert-butoxide in N,N-dimethylformamide at elevated temperatures, these substrates undergo cyclization to afford 1-aryl-1H-indazole derivatives in good yields. organic-chemistry.org

Copper-catalyzed intramolecular amination has also been reported as a method for 1H-indazole synthesis. scispace.com Furthermore, a silver(I)-mediated intramolecular oxidative C–H amination has been developed, enabling the construction of various 3-substituted 1H-indazoles. nih.govacs.org This method is particularly useful for synthesizing indazoles with 3-carbonyl or 3-alkenyl substituents, which can be challenging to access through other C-H amination routes. acs.org Mechanistic studies suggest that this reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org

Targeted Synthesis of 1H-Indazole-3,6-diamine

While the above methods provide general access to the indazole core, the specific synthesis of this compound often requires a more tailored approach, frequently involving the synthesis and functionalization of related isomers.

Cyclization-Based Routes for 1H-Indazole-5,6-diamine and Related Isomers

The synthesis of diamino-substituted indazoles often proceeds through precursors containing nitro groups, which can be subsequently reduced to the desired amines. A common strategy involves nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted benzene rings.

For example, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved through the reaction of arylhydrazones with acetophenones or benzaldehydes bearing a fluorine at the C2 position and a nitro group at the C5 position. nih.govmdpi.com The resulting arylhydrazone undergoes deprotonation and subsequent intramolecular SNAr cyclization to yield the 1-aryl-5-nitro-1H-indazole. nih.govmdpi.com This two-step process has been optimized into a one-pot domino reaction for some substrates. nih.gov

The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This approach allows for the synthesis of 1-aryl-1H-indazol-5-amines. The synthesis of the 3,6-diamino isomer would necessitate starting with a precursor bearing nitro groups at the appropriate positions, which could then be cyclized and reduced in a similar fashion.

A specific synthesis of 5-bromo-1H-indazol-3-amine starts from 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate to yield the desired product. mdpi.com This 3-aminoindazole can then undergo further functionalization, such as Suzuki coupling reactions, to introduce various substituents at the 5-position. mdpi.com Subsequent introduction of an amino group at the 6-position would complete the synthesis of the target molecule.

The following table outlines a representative synthetic route to a functionalized aminoindazole:

| Starting Material | Reaction Steps | Intermediate/Product | Reference |

| 5-Bromo-2-fluorobenzonitrile | 1. Reflux with hydrazine hydrate | 5-Bromo-1H-indazol-3-amine | mdpi.com |

| 5-Bromo-1H-indazol-3-amine | 2. Suzuki coupling with a boronic acid ester | 5-Aryl-1H-indazol-3-amine | mdpi.com |

Functionalization and Derivatization Techniques

Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds like indazoles. nih.govrsc.orgarkat-usa.org This palladium-catalyzed reaction offers mild reaction conditions, a broad substrate scope, and tolerance to a wide variety of functional groups, making it highly valuable in organic synthesis. nih.govrsc.orgmdpi.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the desired aryl-substituted product. libretexts.org

In the context of indazole chemistry, the Suzuki-Miyaura reaction has been successfully employed for the functionalization at various positions of the indazole ring. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, followed by a successful palladium-mediated Suzuki-Miyaura reaction with a range of aryl and heteroaryl boronic acids. nih.gov This two-step process allows for the synthesis of new C7-arylated 4-substituted 1H-indazoles in moderate to good yields. nih.gov

Similarly, the C-3 position of the 1H-indazole can be functionalized through the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.comresearchgate.net The efficiency of this reaction is significantly influenced by the choice of catalyst and solvent. mdpi.comresearchgate.net Ferrocene-based divalent palladium complexes have shown superior catalytic activity compared to simple palladium salts. mdpi.comresearchgate.net The use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) can enhance product yields and facilitate catalyst recycling. mdpi.com

Microwave-assisted Suzuki-Miyaura coupling has also emerged as an effective technique, sometimes leading to concomitant deprotection of protecting groups like N-Boc, which can be advantageous in certain synthetic routes. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Indazole Scaffolds

| Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| 4-Substituted-7-bromo-1H-indazole | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | C7-Arylated 4-substituted 1H-indazoles | Moderate to Good | nih.gov |

| 3-Iodo-1H-indazole | Organoboronic acids | PdCl₂(dppf)/BMImBF₄ | K₂CO₃ | Ionic Liquid | 3-Aryl-1H-indazoles | Up to 89% | mdpi.com |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Commercial boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | N-(Aryl)-1-butyl-1H-indazole-3-carboxamides | Not specified | rsc.org |

| 3-Iodo-5-methoxy-N-Boc-indazole | Arylboronic acids | Not specified | Not specified | Not specified | 3-Aryl-5-methoxy-1H-indazoles | High | nih.gov |

Regioselective N-Alkylation Strategies and Controlling Isomeric Distribution

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N-1 and N-2 regioisomers, posing a significant challenge for synthetic chemists. beilstein-journals.orgnih.govbeilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. beilstein-journals.org However, the kinetic and thermodynamic control of the alkylation reaction can be manipulated to favor one isomer over the other.

Several strategies have been developed to achieve regioselective N-alkylation. One common approach involves the careful selection of the base and solvent system. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.orgnih.gov This method has demonstrated over 99% N-1 regioselectivity for indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents. nih.gov

Conversely, excellent N-2 regioselectivity can be achieved with certain substrates. For example, indazoles bearing a nitro or carboxylate group at the C-7 position exhibit high N-2 selectivity (≥ 96%) under the NaH/THF conditions. nih.gov The steric and electronic properties of the substituents on the indazole ring play a crucial role in directing the regiochemical outcome of the alkylation. beilstein-journals.orgnih.gov

Alternative methods for controlling regioselectivity include the use of specific alkylating agents and catalysts. For instance, trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles and 1H-azaindazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org Computational studies using density functional theory (DFT) have also been employed to understand the mechanistic basis for regioselectivity, suggesting that chelation and non-covalent interactions can drive the formation of either the N-1 or N-2 product. nih.gov

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Predominant Isomer | Selectivity | Reference |

| C-3 Substituted Indazoles | Alkyl Bromide | NaH | THF | N-1 | >99% for specific substrates | beilstein-journals.orgnih.gov |

| C-7 NO₂ or CO₂Me Substituted Indazoles | Alkyl Bromide | NaH | THF | N-2 | ≥96% | nih.gov |

| 1H-Indazoles/1H-Azaindazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | Not specified | N-2 | High | organic-chemistry.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohols/DEAD/PPh₃ | Mitsunobu Conditions | Not specified | N-2 | High | beilstein-journals.org |

Silver(I)-Mediated Oxidative C-H Bond Amination for Indazole Derivatization

A novel and efficient method for the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H bond amination. nih.govacs.orgacs.orgnih.govelsevierpure.com This process enables the construction of a variety of 1H-indazoles, including those with substituents at the 3-position that are otherwise difficult to synthesize. nih.govacs.orgacs.org The reaction is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.orgnih.gov

This synthetic route is particularly effective for creating 1H-indazoles bearing diverse functional groups such as amides, ketones, esters, olefins, aryls, and even trifluoromethyl groups at the 3-position. acs.orgacs.org Mechanistic studies suggest that the reaction likely proceeds via an outer-sphere electron transfer from the employed Ag(I) oxidant. nih.govacs.org The use of radical scavengers significantly reduces the reaction efficiency, indicating the involvement of a radical intermediate. acs.org

Synthesis of Complex Indazole Hybrid Structures (e.g., Indazolo-piperazines, Indazolo-morpholines)

The synthesis of complex hybrid structures incorporating the indazole scaffold with other heterocyclic rings, such as piperazine (B1678402) and morpholine, is an area of active research. A heterocyclic merging approach has been reported for the construction of novel indazolo-piperazines and indazolo-morpholines. researchgate.net This strategy starts from chiral diamines and amino alcohols to produce stereochemically diverse cohorts of these fused heterocyclic systems in a multi-step synthesis. researchgate.net

Another approach involves the synthesis of piperazine-indazole derivatives by replacing a mercapto group with a piperazine moiety to improve the physicochemical properties of the molecules. nih.gov These hybrids have shown significant antiproliferative activity against certain cancer cell lines. nih.gov The synthesis typically involves a multi-step sequence, including a Suzuki reaction to introduce an aryl group, followed by acylation and subsequent coupling with different piperazines. nih.gov

Green Chemistry Approaches in Indazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of indazoles. These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One such method utilizes lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.net This method offers good yields in a short reaction time. researchgate.net

Another green approach involves the use of copper oxide (CuO) nanoparticles supported on activated carbon as a heterogeneous nanocatalyst. nih.gov This catalyst facilitates the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a one-pot, three-component reaction under ligand-free and base-free conditions, using PEG-400 as a green solvent. nih.gov This methodology is notable for the formation of new N-N, C-N, and C=N bonds in a single step and the catalyst can be recycled. nih.gov

Furthermore, a scalable and metal-free synthesis of indazoles from 2-aminophenones and hydroxylamine (B1172632) derivatives has been developed. acs.org This one-pot protocol is operationally simple, proceeds under mild conditions, and is insensitive to air and moisture, making it a more sustainable alternative to methods requiring pre-functionalization or metal catalysts. acs.org

Structure Activity Relationship Sar and Structural Modification Studies

Methodological Frameworks for SAR Elucidation

To understand how the structure of 1H-Indazole-3,6-diamine derivatives relates to their biological activity, researchers employ a variety of methodologies. These range from quantitative computational models to predictive in silico techniques.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For indazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their activity. nih.gov These models, often based on methodologies like field and Gaussian-based approaches, correlate the structural features of indazole derivatives with their inhibitory potency against specific biological targets. nih.gov

The statistical validation of these models is crucial for their predictive power. nih.gov For instance, in the study of indazole derivatives as HIF-1α inhibitors, 3D-QSAR models were validated using various statistical measures generated by partial least squares (PLS) analysis. nih.gov Such analyses have pointed to lipophilicity as a key driver for the activity of certain indazole-containing compounds. nih.gov

Computational Approaches in SAR Prediction and Design

Computational methods are vital in predicting the SAR of this compound derivatives and in guiding the design of new, more potent compounds. These approaches include molecular docking, molecular dynamics (MD) simulations, and pharmacophore mapping. nih.gov

Molecular docking studies, for example, help in visualizing the binding modes of indazole derivatives within the active site of a target protein, revealing key interactions. nih.gov MD simulations provide insights into the stability of the ligand-protein complex over time. nih.gov Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to screen for new potential inhibitors. nih.govmdpi.com

Computational optimization studies using methods like Density Functional Theory (DFT) can offer insights into the preferred conformations of substituents. For related indazole systems, these studies have shown that amino groups tend to adopt orientations that maximize intramolecular hydrogen bonding while minimizing steric hindrance. Furthermore, computational studies on related indazoles indicate that the 1H-tautomer is significantly more thermodynamically stable than the 2H-tautomer.

Influence of Substituent Position on Indazole Scaffold Activity

The placement and nature of substituents on the indazole ring system are critical determinants of biological activity and selectivity.

Effects of Diamine Moiety Substitution on Molecular Interactions

The amino groups at positions 3 and 6 of the 1H-indazole core are pivotal for molecular interactions. The amino group at C3, being part of the pyrazole (B372694) ring, can engage in hydrogen bonding with the adjacent nitrogen at position 2. Similarly, the amino group at C6 on the benzene (B151609) ring can form hydrogen bonds with appropriate acceptor sites.

SAR studies on various indazole derivatives have highlighted the importance of these amino groups. For instance, in a series of indazole arylsulfonamides, the N3-substituent was found to be a key determinant of potency. acs.org

Regiochemical Specificity of Amide Linkers in Indazole Carboxamides

The regiochemistry of linkers, such as amide groups, attached to the indazole scaffold can have a profound impact on biological activity. A notable example is seen in indazole-3-carboxamides, where the specific 3-carboxamide regiochemistry is crucial for their function as CRAC channel blockers. nih.govresearchgate.net The indazole-3-carboxamide isomer actively inhibits calcium influx, while its reverse amide counterpart is inactive. nih.govresearchgate.net This highlights an unprecedented requirement for this specific regiochemistry in this class of compounds. nih.govresearchgate.net

In contrast, studies on indazole-5-carboxamides have shown that N-alkylation at either the N1 or N2 position can lead to selective inhibitors of different enzyme isoforms. optibrium.com

Impact of Aromatic and Heterocyclic Ring Modifications

Modifications to the aromatic and heterocyclic rings of the indazole scaffold, as well as the introduction of various substituent groups, play a significant role in modulating activity and selectivity.

Extensive SAR studies have been performed on the 6-position of the indazole ring. For example, replacing a fluorine atom at this position with hydrogen slightly increased the inhibitory activity against JNK3. nih.gov Conversely, introducing a methoxy (B1213986) group at the same position was detrimental to the inhibition. nih.gov

In the context of indazole arylsulfonamides, it was found that only small groups were well-tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org Furthermore, the introduction of a methyl group at the C3 position of the indazole ring has been shown to enhance cytotoxicity in certain cancer cell lines. nih.govrsc.org The nature of the substituent at the C3 position is also critical, with some studies indicating that a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at this position are crucial for strong inhibitory activity. nih.gov

The following table summarizes the impact of various substitutions on the indazole scaffold based on research findings:

| Position of Substitution | Substituent/Modification | Observed Effect on Activity | Target/Assay | Reference |

| C3 | Reverse Amide Linker | Inactive | Calcium Influx Assay | nih.gov |

| C3 | Methyl Group | Increased Cytotoxicity | HCT116 Cancer Cells | nih.gov |

| C3 | Carbohydrazide Moiety | Crucial for Inhibition | IDO1 Enzyme | nih.gov |

| C6 | Hydrogen (vs. Fluorine) | Increased Inhibition | JNK3 | nih.gov |

| C6 | Methoxy Group | Decreased Inhibition | JNK3 | nih.gov |

| N1/N2 | Methylation | Influences Selectivity | MAO-A/B Isoforms | optibrium.com |

Rational Design Principles for this compound Analogues

The rational design of analogues based on the this compound scaffold is a meticulous process guided by Structure-Activity Relationship (SAR) studies, pharmacophore modeling, and the application of bioisosteric replacements. These principles allow medicinal chemists to systematically modify the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For 1H-indazole derivatives, modifications at various positions on the bicyclic core and its substituents have yielded crucial insights into their therapeutic potential, particularly as kinase inhibitors and anticancer agents.

The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of protein kinases. mdpi.com This interaction is a critical anchor for many kinase inhibitors, and the design of analogues often focuses on optimizing this and other interactions.

Modifications at the Indazole Core:

Research into the SAR of 1H-indazole derivatives has revealed that substituents at the C4, C5, and C6 positions of the indazole ring play a significant role in modulating biological activity. mdpi.commdpi.com

C5 Position: Substitutions on the benzene ring at the C-5 position have shown a significant impact on the anti-proliferative activity of some analogues against cancer cell lines. For example, in one study, a general trend for activity against the Hep-G2 cell line was observed in the order of: 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent. mdpi.com This suggests that fluorine substitution, particularly at the meta position of a phenyl group attached at C5, is important for antitumor activity. mdpi.com

C4 and C6 Positions: SAR analysis of derivatives with disubstituent groups at both the 4- and 6-positions of the 1H-indazole scaffold has demonstrated that these positions are crucial for inhibitory activity against certain enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com

N-1 Position: The nitrogen at the N-1 position of the indazole ring is a common site for modification. Introducing different groups can influence the molecule's orientation in the target's binding pocket and affect its physicochemical properties. For instance, the addition of an N-ethylpiperazine group to certain indazole derivatives was found to be important for both enzymatic and cellular activity in studies targeting Fibroblast Growth Factor Receptor 1 (FGFR1). mdpi.com

The following table summarizes key SAR findings from studies on various 1H-indazole analogues, illustrating the impact of different substituents on their inhibitory concentrations (IC₅₀).

| Compound Series | Modification Site | Substituent | Target/Cell Line | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 5-Aryl-1H-indazole-3-amine Analogue (5j) | C5-Aryl Group | 3,5-difluoro | Hep-G2 | More potent than other fluoro-substituted analogues | mdpi.com |

| 1H-indazole-3-amine Analogue (6o) | Multiple | Undisclosed complex structure | K562 | 5.15 µM | mdpi.com |

| FGFR1 Inhibitor (99) | N-1 Position | N-ethylpiperazine containing moiety | FGFR1 | 2.9 nM (enzymatic), 40.5 nM (cellular) | mdpi.com |

| IDO1 Inhibitor (120) | C4 and C6 Positions | Disubstituted | IDO1 | 5.3 µM | mdpi.com |

| FLT3 Inhibitor (8r) | Benzimidazole-benzamide derivative | 1,3,5-substituted phenyl group | FLT3-D835Y | Single-digit nanomolar activity | tandfonline.com |

Rational Design through Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. science.govmdpi.com This model serves as a 3D query to screen virtual libraries for new potential lead compounds or to guide the modification of existing ones. science.gov

For indazole-based inhibitors, a typical pharmacophore model might include:

Hydrogen Bond Donors (HBD): The N-H group of the indazole ring is a critical hydrogen bond donor, often interacting with the hinge region of kinases. mdpi.commdpi.com

Hydrogen Bond Acceptors (HBA): Nitrogen atoms within the indazole ring or on substituents can act as hydrogen bond acceptors. mdpi.com

Hydrophobic/Aromatic Regions (HY/HAr): The fused benzene ring of the indazole core provides a significant hydrophobic surface that can engage in van der Waals or pi-pi stacking interactions within the target's binding site. mdpi.comscience.gov

Docking models have confirmed that the 1H-indazole motif effectively interacts with hydrophobic pockets and key residues in target enzymes, establishing it as a valuable pharmacophore for designing inhibitors. mdpi.com

Bioisosteric Replacement Strategies

Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. nih.gov This strategy is widely used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. nih.gov

In the context of indazole derivatives, several bioisosteric replacement strategies have been employed:

Indazole for Catechol: The indazole ring itself has been successfully used as a bioisostere for the catechol moiety in various therapeutically active compounds. google.comgoogle.com This replacement can improve pharmacokinetic properties, such as metabolic stability, while retaining the necessary interactions for biological activity.

Amide Bond Bioisosteres: The amide bond is a common linker in drug molecules but can be susceptible to metabolic cleavage. Heterocyclic rings like triazoles and oxadiazoles (B1248032) are often used as bioisosteres to replace the amide group, aiming to increase metabolic stability and refine the molecule's conformational properties. nih.gov This strategy has been applied to modify the structural framework of complex inhibitors. nih.gov

Replacement of Linking Groups: In designing PROTACs (Proteolysis Targeting Chimeras) involving an indazole-based binder, various linkers are explored to connect the binder to a ligand for an E3 ubiquitin ligase. The nature and length of this linker are critical for achieving effective protein degradation. mdpi.com

Modification of Solvent-Exposed Regions: Replacing or modifying groups in the solvent-exposed region of a bound ligand can improve properties like solubility and oral bioavailability. For instance, tempering the polarity of lipophilic acids and incorporating fluoro-indazole motifs has been shown to increase oral bioavailability in a series of selective estrogen receptor degraders (SERDs). mdpi.com

These rational design principles, from SAR-guided modifications to advanced computational and bioisosteric approaches, provide a powerful toolkit for the optimization of this compound analogues into potent and selective therapeutic agents.

Computational Chemistry Studies on 1h Indazole 3,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1H-Indazole-3,6-diamine at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. usd.edu It is a popular choice for calculating the optimized geometry and electronic properties of molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine key structural parameters such as bond lengths and angles. researchgate.netscispace.com These theoretical values can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. researchgate.net

For indazole derivatives, DFT is instrumental in understanding their fundamental structure. nih.gov The method can predict the planarity of the ring systems and the orientation of substituent groups. mdpi.com The electronic structure, including the distribution of electron density, is also a key output of DFT calculations, providing insights into the molecule's reactivity. usd.edu

Table 1: Representative DFT-Calculated Properties for Indazole Derivatives

| Property | Typical Calculated Value/Observation | Significance |

| Bond Lengths (Å) | C=O: ~1.22-1.25 Å | Correlates with experimental X-ray data, validating the computational model. mdpi.com |

| Bond Angles (°) | Optimized to minimize steric strain | Determines the overall 3D shape of the molecule. |

| Dihedral Angles (°) | Indicates planarity or non-planarity of ring systems | Influences molecular packing and intermolecular interactions. researchgate.net |

| Point Group | e.g., C1 | Describes the symmetry of the molecule. mdpi.com |

Note: The values presented are illustrative and can vary depending on the specific derivative and the level of theory used.

HOMO-LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.

HOMO-LUMO analysis helps in understanding intramolecular charge transfer (ICT). In many organic molecules, electron density can move from a donor part of the molecule to an acceptor part upon photoexcitation. semanticscholar.org For indazole derivatives, the distribution of HOMO and LUMO across the molecule can reveal which parts are electron-donating and which are electron-accepting. nih.gov This information is vital for designing molecules with specific electronic properties, for instance, in the field of organic electronics. arxiv.org

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. arxiv.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. arxiv.org |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of the molecule's excitability and chemical reactivity. nih.gov |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color-coded scheme. wolfram.com Regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.dewolfram.com

For a molecule like this compound, the MEP map would highlight the electron-rich areas, such as the nitrogen atoms of the indazole ring and the amino groups, as regions of negative potential. uni-muenchen.deresearchgate.net This information is crucial for understanding how the molecule might interact with other molecules, including biological targets like proteins. researchgate.net

Conformational Analysis and Stability Investigations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule, identifying the most stable conformation (the one with the lowest energy) is essential for understanding its properties and behavior. Computational methods can be used to calculate the potential energy of different conformations and identify the global minimum. lumenlearning.com

In the context of this compound, conformational analysis would explore the rotation of the amino groups and any other flexible substituents. The stability of different conformers is influenced by factors like steric hindrance and intramolecular hydrogen bonding. lumenlearning.com Understanding the preferred conformation is important for predicting how the molecule will fit into a binding site of a protein.

Tautomerism and Aromaticity Considerations for Indazole Core

Indazole can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. rug.nlresearchgate.net The position of the proton on one of the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. researchgate.net Computational studies have shown that for unsubstituted indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. rug.nlrsc.org This stability is often attributed to the greater aromaticity of the 1H-form. rsc.org

Aromaticity, a key concept in organic chemistry, refers to the increased stability of a cyclic, planar molecule with a continuous ring of p-orbitals containing a specific number of delocalized electrons. The indazole ring system is aromatic. thieme-connect.de The degree of aromaticity can be influenced by substituents on the ring. Computational methods can be used to quantify the aromaticity of the different tautomers and substituted derivatives, providing insight into their relative stabilities and reactivity. rsc.orgthieme-connect.de

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular docking and molecular dynamics (MD) simulations are used to study the interactions of a molecule with a biological target, such as a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor to form a stable complex. jmchemsci.combg.ac.rs The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity. nih.gov This method can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. bg.ac.rs

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. nih.govepfl.ch Starting from the docked pose, an MD simulation calculates the trajectory of the atoms over time by solving Newton's equations of motion. researchgate.net This allows for the study of the stability of the binding mode and the conformational changes that may occur in both the ligand and the protein upon binding. bg.ac.rsresearchgate.net

For this compound, these simulations could be used to predict its binding affinity and mode of interaction with various protein targets, providing a rationale for its potential biological activity. nih.govresearchgate.net

Prediction of Binding Mechanisms with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method computationally places the ligand into the binding site of a protein in various conformations and scores the resulting complexes. Such studies are vital for understanding the potential mechanism of action for indazole-based compounds.

Research has shown that the indazole scaffold is a versatile structure capable of interacting with a wide range of biological targets, particularly protein kinases. researchgate.netbiotech-asia.org For instance, computational investigations have been carried out on designed indazole scaffolds to evaluate them as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.netbiotech-asia.org In these studies, molecular docking analyses predicted that indazole derivatives could exhibit favorable binding affinities and interactions with VEGFR-2 enzymes. researchgate.netbiotech-asia.org

Similarly, computational studies guided the design of indazole derivatives as potent inhibitors of Tyrosine Threonine Kinase (TTK), another important target in oncology. longdom.org Molecular docking and virtual screening techniques were employed to design derivatives with specific, favorable interactions with the target biomolecule. longdom.org In a study on FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML), a designed benzimidazole (B57391) derivative containing an indazole moiety was analyzed. tandfonline.com Molecular docking simulations predicted that the indazole portion of the molecule plays a critical role in binding to the FLT3 active site. tandfonline.com The amino hydrogen of the indazole was predicted to form a key hydrogen bond with the amide oxygen of a cysteine residue (Cys694) in the kinase's hinge region, a common interaction pattern for kinase inhibitors. tandfonline.com

The following table summarizes findings from various molecular docking studies on indazole derivatives, highlighting their predicted binding affinities with different protein targets.

| Indazole Derivative Type | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Indazole Scaffold (SMO) | VEGFR-2 | 4AGD | -6.99 | researchgate.netbiotech-asia.org |

| Indazole Scaffold (SBS) | VEGFR-2 | 4AGD | -6.96 | researchgate.netbiotech-asia.org |

| Indazole Scaffold (SOT) | VEGFR-2 | 4AGD | -6.88 | researchgate.netbiotech-asia.org |

| Indazole Scaffold (SS) | VEGFR-2 | 4AG8 | -7.39 | researchgate.netbiotech-asia.org |

| Indazole-based thiadiazole hybrid | Thymidine phosphorylase | Not Specified | Favorable Binding Interactions Reported | nih.gov |

| Indazole-based thiadiazole hybrid | α-glucosidase | Not Specified | Favorable Binding Interactions Reported | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3 | 4RT7 | Not Specified | tandfonline.com |

Ligand-Target Interaction Profiling for Indazole Scaffolds

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to form specific and strong interactions with various protein targets. samipubco.com Computational studies are crucial for profiling these interactions, providing a detailed map of how the scaffold fits into binding pockets and which functional groups are responsible for its biological activity.

Key structural features of the indazole scaffold contribute to its binding versatility:

Planar Geometry : The planar nature of the indazole ring allows it to fit well into the binding pockets of many proteins, facilitating strong π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. samipubco.com

Hydrogen Bonding : The nitrogen atoms within the indazole ring can act as both hydrogen bond donors and acceptors, enabling the formation of crucial hydrogen bonds with the protein backbone or amino acid side chains. tandfonline.comsamipubco.com This is a recurring theme in the interaction of indazole derivatives with protein kinases, where hydrogen bonds to the "hinge region" of the kinase domain are often essential for inhibitory activity. tandfonline.com

Hydrophobic Contacts : The scaffold can also engage in hydrophobic interactions, further strengthening its binding affinity and contributing to target selectivity. samipubco.comacs.org

A detailed analysis of the docking pose of a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (compound 8r) in the ATP binding site of FLT3 kinase provides a clear example of this interaction profile. tandfonline.com The simulation revealed specific hydrogen bonds: one between the indazole's N-H group and the backbone oxygen of Cys694, and another involving the amide linker N-H and the side chain of Asp829. tandfonline.com These interactions anchor the molecule in the active site, a mechanism predicted for type II kinase inhibitors. tandfonline.com

The table below details the specific amino acid residues predicted to interact with indazole-based ligands in various protein targets, as identified through computational docking studies.

| Protein Target | Indazole-Based Ligand | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| FLT3 Kinase | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | Cys694 | Hydrogen Bond (N-H of indazole) | tandfonline.com |

| FLT3 Kinase | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | Asp829 | Hydrogen Bond (N-H of amide linker) | tandfonline.com |

| Human Serum Albumin | Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] | His146, His242 | Covalent binding after initial hydrophobic interaction and ligand dissociation | acs.org |

| MDM2-p53 | N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | Gln72, His73 | High Bonding Interaction | jocpr.com |

| Renal Cancer-Related Protein (6FEW) | 1-Butyl-indazole-3-carboxamide derivatives (8v, 8w, 8y) | Not Specified | High Binding Energies Reported | rsc.org |

These computational profiling studies are fundamental to the rational design of new drugs. By understanding the specific interactions that govern the binding of the indazole scaffold, chemists can modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties for a desired biological target.

Advanced Spectroscopic Characterization of 1h Indazole 3,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Indazole-3,6-diamine exhibits characteristic signals that confirm the presence of its core structure and substituent groups. Aromatic protons on the indazole ring typically appear in the downfield region, generally between δ 6.0 and 8.5 ppm. mdpi.com The protons of the two amine (-NH₂) groups give rise to signals that can be observed in the range of δ 4.5–5.5 ppm, though their chemical shift can be variable and depend on solvent and concentration. In derivatives of 1H-indazole-3-amine, the active hydrogens on the indazole N1 and the C3-amine can appear as single peaks at chemical shifts between δ 10–13 ppm. mdpi.com The coupling patterns (singlets, doublets, triplets, etc.) and integration values of these signals provide further information about the substitution pattern on the bicyclic ring system. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. For indazole systems, the chemical shifts of the carbon atoms are highly informative for distinguishing between isomers. thieme-connect.de Specifically, the chemical shift of the C3 atom is a key diagnostic marker; in 1H-indazoles, this signal typically appears in the range of δ 132–133 ppm. thieme-connect.de The carbons bearing the amino groups (C3 and C6) will show distinct chemical shifts influenced by the electron-donating nature of the nitrogen atoms. Aromatic carbons will have signals in the approximate range of δ 100-150 ppm.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 6.0 - 8.5 | Aromatic Protons (Indazole Ring) mdpi.com |

| ¹H | 4.5 - 5.5 | Amine Protons (-NH₂) |

| ¹H | 10 - 13 | Indazole N-H and Amine N-H (in some derivatives) mdpi.com |

| ¹³C | ~132 - 133 | C3 of 1H-Indazole Ring thieme-connect.de |

| ¹³C | 100 - 150 | Aromatic Carbons |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

For this compound, the IR spectrum provides clear evidence for its key functional groups. The presence of the amine groups is confirmed by N-H stretching vibrations, which typically appear as one or two sharp or broad bands in the region of 3200–3400 cm⁻¹. The C-N stretching vibrations of the aromatic amines are expected in the 1250–1350 cm⁻¹ range. Additionally, the spectrum will show characteristic absorptions for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching vibrations within the indazole core (typically in the 1400-1600 cm⁻¹ region). The analysis of these characteristic bands allows for rapid confirmation of the compound's functional group composition. nih.govmdpi.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound.

For this compound (molecular formula C₇H₈N₄), HRMS provides an exact mass measurement of the molecular ion. In positive ion mode (ESI+), the compound is typically observed as the protonated molecule, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is compared to the theoretically calculated mass for the chemical formula C₇H₉N₄⁺ (the protonated form). The high accuracy of HRMS (typically to within a few parts per million) allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. rsc.orgnih.gov Fragmentation patterns observed in the mass spectrum can also offer additional structural information.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₄ |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 149.0827 |

| Typical Experimental Observation | Matches calculated mass to within 5 ppm mdpi.comrsc.org |

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide detailed information about connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise spatial arrangement of atoms, bond lengths, and bond angles.

Crystallographic studies of indazole derivatives reveal that the bicyclic indazole ring system is nearly planar. For this compound, the presence of two amino groups provides sites for extensive intermolecular hydrogen bonding. These interactions are crucial in dictating the crystal packing arrangement. Although specific crystallographic data for the parent this compound is not widely published, data from closely related structures, such as its complexes with kinases, can be found in the Protein Data Bank (PDB). pdbj.org For instance, the structure of spleen tyrosine kinase (Syk) in complex with an inhibitor containing the this compound core has been determined by X-ray diffraction, providing insight into its binding conformation. pdbj.org Such studies are vital for understanding drug-receptor interactions at the molecular level.

| Structural Feature | Description | Reference |

|---|---|---|

| Indazole Ring System | Typically exhibits a near-perfect planar geometry. | |

| Intermolecular Interactions | Amino groups at positions 3 and 6 act as hydrogen bond donors, influencing crystal packing. | |

| Application | Provides definitive 3D structure, bond lengths, and angles; crucial for structure-based drug design. | pdbj.org |

Mechanistic Biological Interactions of 1h Indazole 3,6 Diamine in Vitro

Molecular Level Interactions with Defined Biological Targets

The 1H-indazole scaffold, particularly with amine substitutions, is a recognized pharmacophore that engages with various biological targets through specific molecular interactions. The following sections detail the in vitro mechanistic interactions of derivatives related to 1H-Indazole-3,6-diamine with several key cellular proteins and pathways.

The indazole scaffold has been identified as a novel class of bacterial DNA Gyrase B (GyrB) inhibitors. GyrB is a clinically validated target for antibiotics, and its inhibition disrupts bacterial DNA replication. The interaction of indazole derivatives with the GyrB ATP binding pocket is characterized by a network of hydrogen bonds and hydrophobic interactions.

Specifically, the indazole core can engage with key residues in the ATPase pocket of GyrB. This includes forming a hydrogen bond donor-acceptor network with the catalytic aspartate residue (Asp81) and a stabilized water molecule. Other interactions involve hydrophobic contacts with residues such as Val79, Ile175, Ile86, and Ile102, which stabilize the compound within the binding site. These interactions are crucial for the potent enzymatic inhibition observed with this class of compounds.

The 1H-indazole-3-amine structure is a well-established and effective "hinge-binding" fragment in the development of protein kinase inhibitors nih.govnih.gov. The hinge region of a kinase is a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the catalytic domain and is crucial for the binding of ATP. Type I kinase inhibitors typically mimic ATP and form key hydrogen bonds with this hinge region nih.govbiosolveit.dechemrxiv.org.

The 3-amino group of the indazole core is perfectly positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues nih.gov. This interaction anchors the inhibitor in the ATP-binding pocket, contributing significantly to its potency. This scaffold has been successfully incorporated into numerous kinase inhibitors targeting enzymes like VEGFR2, ALK, and PDGFRα. For example, the marketed drug Linifanib utilizes the 1H-indazole-3-amine moiety to bind effectively with the hinge region of tyrosine kinases nih.gov.

| Target Kinase | Scaffold Feature | Key Interaction | Reference |

|---|---|---|---|

| VEGFR2 | 3-amino-indazole | Hydrogen bonding with hinge region | researchgate.net |

| ALK | 3-amino-indazole | Hydrogen bonding with hinge region | researchgate.net |

| PDGFRα | 3-amino-indazole | Hydrogen bonding with hinge region | researchgate.net |

| FLT3 | 3-amino-indazole | Hydrogen bonding with hinge region | researchgate.net |

| ASK1 | 1H-indazole | Inhibition of kinase activity | researchgate.net |

Indazole derivatives have been investigated as modulators of Calcium-Release Activated Calcium (CRAC) channels, which are critical for immune cell function and other physiological processes researchgate.netnih.gov. These channels mediate store-operated calcium entry (SOCE), a process essential for replenishing intracellular calcium stores and sustaining calcium signaling nih.gov.

In vitro studies have shown that specific indazole-3-carboxamides act as potent CRAC channel blockers nih.gov. These compounds can inhibit the influx of extracellular calcium, a key event in the activation of mast cells and T lymphocytes nih.govresearchgate.net. The mechanism involves the direct or indirect blockade of the Orai protein, which forms the pore of the CRAC channel nih.gov. The inhibition of calcium influx by these compounds has been shown to prevent the release of pro-inflammatory mediators from activated mast cells nih.gov. Structure-activity relationship (SAR) studies have highlighted that the specific regiochemistry of substituents on the indazole core is critical for potent CRAC channel inhibition nih.govresearchgate.net.

| Compound | Target | Effect | IC₅₀ | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamide 12d | CRAC Channel | Inhibition of Calcium Influx | 0.67 µM | nih.gov |

| Compound 4k (Indazole-3-carboxamide derivative) | CRAC Channel | Blocks CRAC current | 4.9 µM | nih.gov |

Recent research has demonstrated that derivatives of 1H-indazole-3-amine can exert their anti-cancer effects by interfering with the p53/MDM2 pathway nih.gov. The MDM2 protein is a key negative regulator of the p53 tumor suppressor nih.govresearchgate.net. MDM2 binds to p53, promoting its degradation via the ubiquitin-proteasome system and thereby suppressing its activity nih.govresearchgate.net. In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53 nih.gov.

A study on a series of novel 1H-indazole-3-amine derivatives found that a specific compound, 6o , could induce apoptosis and affect the cell cycle in the K562 human chronic myeloid leukemia cell line. Mechanistic investigations confirmed that this compound's activity was potentially mediated through the inhibition of the p53/MDM2 pathway nih.gov. By disrupting the interaction between p53 and MDM2, such compounds can lead to the stabilization and activation of p53, restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis nih.govnih.gov.

| Compound | Cell Line | Effect | IC₅₀ | Proposed Pathway | Reference |

|---|---|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | Inhibits cell proliferation | 5.15 µM | p53/MDM2 Pathway Inhibition | nih.gov |

| HEK-293 (Normal Cell) | Low cytotoxicity | 33.2 µM |

The diverse biological activities of this compound and related compounds stem from their ability to engage in specific, high-affinity interactions with macromolecular targets like proteins. The binding is typically governed by a combination of non-covalent forces.

Hydrogen Bonding: As seen in kinase hinge-binding, the amino groups on the indazole ring act as hydrogen bond donors, while the nitrogen atoms within the heterocyclic ring system can act as acceptors. These directional interactions are fundamental to the specific recognition of the ligand by the protein's binding pocket chemrxiv.org.

Hydrophobic Interactions: The bicyclic aromatic nature of the indazole core allows for favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine) within the binding site, as observed in the interaction with DNA Gyrase B.

Electrostatic Interactions: Depending on the specific substitutions and the protonation state, the molecule can engage in electrostatic or ion-pairing interactions with charged residues (e.g., aspartate, glutamate, arginine) on the protein surface or within the binding pocket.

These interactions collectively contribute to the binding affinity and selectivity of the indazole scaffold for its various biological targets, enabling it to function as an inhibitor or modulator of protein function.

In Vitro Mechanistic Investigation Methodologies and Assays (General Approaches)

A variety of in vitro methodologies are employed to elucidate the mechanistic biological interactions of compounds like this compound. These assays are crucial for identifying targets, confirming mechanisms of action, and determining potency.

Enzymatic Assays:

Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase. Methods include radioactive assays (e.g., using [γ-³²P]-ATP) that measure the transfer of a radiolabeled phosphate (B84403) to a substrate, and non-radioactive methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luciferase-based assays that quantify ATP consumption caymanchem.comnih.gov.

DNA Gyrase Supercoiling Assay: This is a primary method to test for GyrB inhibitors. It involves incubating the enzyme with relaxed plasmid DNA and ATP. In the absence of an inhibitor, the gyrase introduces negative supercoils into the DNA. The different topological forms of the DNA (relaxed vs. supercoiled) can then be separated and visualized by agarose (B213101) gel electrophoresis researchgate.netnih.govprofoldin.com.

Cell-Based Assays:

Calcium Influx Assays: To study the modulation of CRAC channels, intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fluo-4). Cells are treated with an agent like thapsigargin (B1683126) to deplete intracellular calcium stores, which activates CRAC channels. The ability of a test compound to block the subsequent rise in intracellular calcium upon reintroduction of extracellular calcium is then measured nih.gov.

Cell Proliferation/Cytotoxicity Assays: The MTT (methyl thiazolyl tetrazolium) assay is a colorimetric assay used to assess the anti-proliferative activity of a compound on cancer cell lines nih.gov. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Cell Cycle Analysis: Flow cytometry using propidium (B1200493) iodide (PI) staining is used to determine the effect of a compound on cell cycle distribution. This can reveal if a compound causes cell cycle arrest at a particular phase (e.g., G0/G1, S, or G2/M) nih.gov.

Target Engagement and Protein Interaction Assays:

Western Blotting: This technique is used to detect specific proteins and their phosphorylation status. For studying the p53/MDM2 pathway, Western blotting can measure the levels of p53, MDM2, and downstream targets like p21 to confirm p53 stabilization and activation nih.gov.

Co-immunoprecipitation (Co-IP): This is a classic technique to study protein-protein interactions in situ. It can be used to demonstrate that a compound disrupts the binding of MDM2 to p53 nih.gov.

Saturation Transfer Difference (STD)-NMR and Microscale Thermophoresis (MST): These biophysical techniques can be used to confirm the direct binding of a fragment or small molecule to its target protein and to determine binding affinities nih.gov.

Applications of 1h Indazole 3,6 Diamine in Materials Science

Role as Building Blocks for Functional Materials

1H-Indazole-3,6-diamine serves as a fundamental building block in the synthesis of complex organic molecules and functional polymers. The presence of two primary amine groups allows for its participation in various polymerization reactions, such as polycondensation, to form high-performance polymers like polyimides and aramids. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The diamine functionality of this compound enables it to be incorporated into polymer backbones, influencing the final properties of the material. For instance, the rigid indazole unit can enhance the thermal stability and mechanical properties of polymers. This is analogous to how other specialized diamines, such as those based on Tröger's base, are used to create polymers of intrinsic microporosity (PIMs) for applications like gas separation membranes. acs.org The incorporation of the indazole moiety can lead to polymers with tailored characteristics suitable for advanced applications.

Furthermore, this compound is utilized in the production of dyes and pigments. The chromophoric indazole core, combined with the auxochromic amino groups, forms the basis for developing new colorants. The specific substitution pattern on the indazole ring can be tuned to achieve desired colors and properties such as lightfastness and solubility.

The versatility of this compound as a building block is also evident in its use in the synthesis of various heterocyclic compounds through reactions like diazotization and coupling. thieme-connect.de These reactions allow for the creation of more complex molecular architectures with specific functionalities for diverse material applications.

Integration into Emissive Probes and Luminescent Materials

The indazole scaffold is a key component in the design of fluorescent and phosphorescent materials. Derivatives of this compound are being explored for their potential in creating novel emissive probes and luminescent materials. The photophysical properties of indazole derivatives can be finely tuned by modifying the substituents on the indazole ring.

For example, research has shown that Schiff-base compounds derived from indazole aldehydes can act as molecular emissive probes. mdpi.comresearchgate.net A novel emissive probe was synthesized through the reaction of 1H-indazole-6-carboxaldehyde with tetraethylenepentamine, demonstrating the potential of the indazole core in luminescent applications. mdpi.comresearchgate.net Similarly, other research has focused on the synthesis and photophysical properties of 3-substituted-1H-indazoles, with some derivatives exhibiting high fluorescence quantum yields of up to 85%. nih.gov These findings highlight the potential of indazole-based compounds in the development of bright and efficient luminescent materials.

The design of fluorescent probes for biological imaging is another significant application. Indazole derivatives have been used to create probes for specific biological targets, such as cannabinoid receptors and Hsp90. nih.govacs.org These probes are crucial tools for studying biological processes and for the development of new diagnostic and therapeutic agents. The indazole framework is considered pivotal in the design of such fluorescent conjugates. researchgate.net

Moreover, the development of color-tunable phosphorescence materials based on 3-ketoindazole derivatives showcases the versatility of the indazole core in creating materials for advanced optical applications.

Exploration in Electronic Materials and Other Material Science Contexts

The electronic properties of this compound and its derivatives make them promising candidates for applications in electronic materials. The indazole ring system, with its aromatic nature and nitrogen atoms, can participate in charge transport, making it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Computational studies using Density Functional Theory (DFT) have been employed to predict the photophysical properties of indazole derivatives for OLED applications. These studies suggest that by functionalizing the indazole core with specific donor groups, it is possible to achieve a near-zero singlet-triplet energy gap (ΔEST), which is a key requirement for highly efficient thermally activated delayed fluorescence (TADF) emitters. TADF materials can theoretically achieve 100% internal quantum efficiency in OLEDs. The electron-donating amino groups at the 3 and 6 positions of this compound play a significant role in modulating the frontier molecular orbital energies (HOMO and LUMO), which are crucial for charge injection and transport in electronic devices.

The potential for this compound to act as a building block extends to the synthesis of n-type conducting polymers. While research in this area is ongoing, the structural and electronic characteristics of this diamine are comparable to other building blocks used in the synthesis of solution-processable functional polymers for electronic applications. purdue.edu

The table below presents a comparison of the calculated electronic properties of this compound with a related indazole derivative, highlighting the influence of the amino groups on the electronic structure.

| Compound Name | Substituents | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) |

| 1H-Indazole | None | -6.2 | -1.1 |

| This compound | -NH2 at C3 and C6 | -5.1 | -0.9 |

Note: The values for this compound are estimated based on DFT calculations on similar amino-substituted indazoles and are presented to illustrate the electronic effect of the amino groups.

1h Indazole 3,6 Diamine As a Scaffold in Chemical Biology and Drug Discovery Concepts

Scaffold Hopping and Molecular Hybridization Strategies for Novel Compound Generation

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different moiety to generate novel chemotypes with similar or improved biological activities. nih.gov The indazole nucleus is a common and effective replacement for other heterocyclic systems, such as indoles, in efforts to develop new therapeutic agents. rsc.orgnih.gov

A notable example of scaffold hopping involves the transformation of indole-based inhibitors into indazole-containing compounds. rsc.orgnih.gov This strategy has been successfully employed to convert MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, which are key proteins in cancer progression. rsc.orgnih.gov By replacing the indole (B1671886) core with an indazole framework, researchers were able to generate a new class of compounds with a different and potentially improved pharmacological profile. rsc.orgnih.gov

Molecular hybridization, another key strategy, involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with enhanced affinity and/or efficacy. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, making it a valuable component in the design of kinase inhibitors. mdpi.com For instance, researchers have designed and synthesized novel 1H-indazol-3-amine derivatives by employing both scaffold hopping and molecular hybridization to develop potent FGFR1 inhibitors. mdpi.comresearchgate.net This approach led to the discovery of a compound with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold that demonstrated significant enzymatic inhibition. mdpi.com

Similarly, a series of 3,5-disubstituted indazole derivatives were constructed using a molecular hybridization strategy to explore their antitumor activities. mdpi.com This involved introducing different substituted aromatic groups at the C-5 position through Suzuki coupling, aiming to engage with multiple biological targets and enhance the compound's activity profile. mdpi.com

Design of Novel Chemical Entities Incorporating the Indazole Diamine Core

The design of novel chemical entities (NCEs) based on the 1H-indazole-3,6-diamine scaffold is a fertile area of research. The versatility of the indazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.

One approach involves the synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives. tandfonline.com This design modifies quinazoline (B50416) derivatives previously identified as FLT3 inhibitors, targeting mutations of this kinase that are implicated in acute myeloid leukemia. tandfonline.com The synthesis involves a multi-step process starting from methyl 1H-indazole-6-carboxylate. tandfonline.com

Another strategy focuses on the development of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. nih.gov These compounds were designed based on the structure of the IDO1 active site and have shown promising anticancer activity. nih.gov

The following table summarizes selected examples of novel chemical entities derived from the indazole scaffold and their reported biological activities.

| Compound Class | Design Strategy | Biological Target/Activity | Key Findings |

| Indazole-3-acylsulfonamides | Scaffold hopping from indole core | Dual MCL-1/BCL-2 inhibitors | Improved inhibition of both MCL-1 and BCL-2. rsc.orgnih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives | Scaffold hopping and molecular hybridization | FGFR1 inhibitors | Good enzymatic inhibition (IC50 = 15.0 nM). mdpi.com |

| 3,5-disubstituted indazole derivatives | Molecular hybridization | Antitumor activity (K562 cell line) | Compound 6o showed promising inhibitory effect (IC50 = 5.15 µM) and good selectivity. mdpi.com |

| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives | Modification of known inhibitors | FLT3, FLT3-ITD, and FLT3-TKD mutants | Compound 8r displayed potent inhibitory activity against FLT3 (IC50 = 41.6 nM) and its mutants. tandfonline.com |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | Structure-based design | IDO1 inhibitor, anticancer activity | Remarkably suppressed IDO1 expression and induced apoptosis. nih.gov |

Future Directions in Scaffold-Based Research and Development

The future of research involving the this compound scaffold is promising and poised for significant advancements. A key area of focus will be the continued exploration of different substitutions on the indazole ring to further optimize the potency and selectivity of new compounds. nih.gov This includes investigating various functional groups at different positions of the benzene (B151609) ring component of the scaffold. nih.gov

The use of advanced structural biology techniques, such as X-ray crystallography, will be crucial in elucidating the binding modes of these indazole-based inhibitors with their protein targets. nih.gov This information will provide invaluable insights for the rational design of next-generation compounds with improved pharmacological profiles. nih.gov

Furthermore, the development of novel synthetic methodologies will facilitate the efficient and diverse synthesis of indazole derivatives. This includes exploring new catalytic systems and reaction conditions to access previously inaccessible chemical space. researchgate.net